1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene
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Overview
Description
1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene is an organic compound characterized by the presence of an aminobutan-2-yl group attached to a fluorobenzene ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene typically involves the following steps:
Formation of the Aminobutan-2-yl Intermediate: This can be achieved through the reductive amination of butan-2-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling with 3-Fluorophenol: The aminobutan-2-yl intermediate is then reacted with 3-fluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The fluorobenzene ring can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
1-[(1-Aminobutan-2-yl)oxy]-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(3-fluorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZEWHIGQCIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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